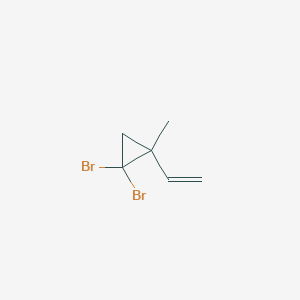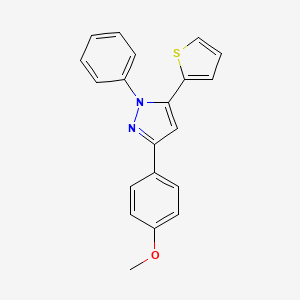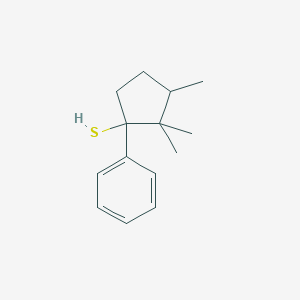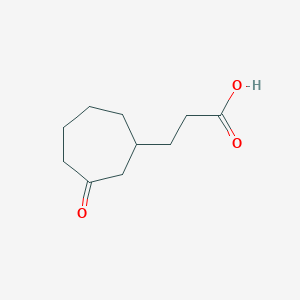![molecular formula C11H26O8S2 B14605125 Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) CAS No. 61154-22-1](/img/structure/B14605125.png)
Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1) is a chemical compound that combines methanesulfonic acid with a cycloheptane-based diol
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the production likely involves standard chemical engineering processes, including the use of reactors, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biochemical studies, the compound may interact with enzymes to modulate their activity, while in industrial applications, it may act as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol include other sulfonic acid derivatives and cycloheptane-based diols. Examples include:
- Methanesulfonic acid
- Cycloheptane-1,2-diol
- Other alkylsulfonic acids
Uniqueness
The uniqueness of methanesulfonic acid–[(1R,2S)-cycloheptane-1,2-diyl]dimethanol lies in its combined structure, which imparts specific chemical and physical properties
Properties
CAS No. |
61154-22-1 |
|---|---|
Molecular Formula |
C11H26O8S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9+;; |
InChI Key |
BJFJOUZPLVLUEE-DRJPZDRJSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@@H]([C@@H](CC1)CO)CO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)




![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)


